molecular formula C10H19NO B8785629 Rel-(1r,4r)-4-(pyrrolidin-1-yl)cyclohexan-1-ol CAS No. 1447956-79-7

Rel-(1r,4r)-4-(pyrrolidin-1-yl)cyclohexan-1-ol

Cat. No.: B8785629
CAS No.: 1447956-79-7
M. Wt: 169.26 g/mol
InChI Key: FVSJBIVLSOXEDU-UHFFFAOYSA-N
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Description

Rel-(1r,4r)-4-(pyrrolidin-1-yl)cyclohexan-1-ol is a chemical compound that features a cyclohexanol ring substituted with a pyrrolidine group. This compound is of interest due to its unique structure, which combines the properties of both cyclohexanol and pyrrolidine, making it a valuable molecule in various chemical and pharmaceutical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Rel-(1r,4r)-4-(pyrrolidin-1-yl)cyclohexan-1-ol typically involves the reaction of cyclohexanone with pyrrolidine under specific conditions. One common method is the reductive amination of cyclohexanone with pyrrolidine in the presence of a reducing agent such as sodium borohydride or hydrogen gas with a suitable catalyst .

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions: Rel-(1r,4r)-4-(pyrrolidin-1-yl)cyclohexan-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The compound can be reduced to form different alcohol derivatives.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.

    Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can facilitate substitution reactions.

Major Products Formed:

    Oxidation: Cyclohexanone or cyclohexanoic acid.

    Reduction: Various cyclohexanol derivatives.

    Substitution: Cyclohexyl halides or other substituted cyclohexanols.

Scientific Research Applications

Rel-(1r,4r)-4-(pyrrolidin-1-yl)cyclohexan-1-ol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Rel-(1r,4r)-4-(pyrrolidin-1-yl)cyclohexan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine ring can engage in hydrogen bonding and hydrophobic interactions, while the hydroxyl group can participate in nucleophilic or electrophilic reactions. These interactions can modulate the activity of biological pathways and influence the compound’s pharmacological effects .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its combined structural features, which confer a balance of hydrophilic and hydrophobic properties. This makes it versatile in various chemical reactions and suitable for diverse applications in research and industry .

Properties

CAS No.

1447956-79-7

Molecular Formula

C10H19NO

Molecular Weight

169.26 g/mol

IUPAC Name

4-pyrrolidin-1-ylcyclohexan-1-ol

InChI

InChI=1S/C10H19NO/c12-10-5-3-9(4-6-10)11-7-1-2-8-11/h9-10,12H,1-8H2

InChI Key

FVSJBIVLSOXEDU-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)C2CCC(CC2)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

Prepared from 4-amino-cyclohexanol and 1,4-dibromo-butane.
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